molecular formula C8H16N2O2 B11759713 Methyl (4S)-4-(dimethylamino)-L-prolinate

Methyl (4S)-4-(dimethylamino)-L-prolinate

Cat. No.: B11759713
M. Wt: 172.22 g/mol
InChI Key: QJZKXMHMKDYEDH-BQBZGAKWSA-N
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Description

Methyl (4S)-4-(dimethylamino)-L-prolinate is a chemical compound that belongs to the class of amino acid derivatives It is a methyl ester of (4S)-4-(dimethylamino)-L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4S)-4-(dimethylamino)-L-prolinate typically involves the esterification of (4S)-4-(dimethylamino)-L-proline. One common method is the reaction of (4S)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-(dimethylamino)-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl (4S)-4-(dimethylamino)-L-prolinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-(dimethylamino)-L-prolinate involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4S)-4-(dimethylamino)-L-proline: The parent compound without the ester group.

    Methyl (4S)-4-(dimethylamino)-D-prolinate: The enantiomer of the compound.

    Methyl (4S)-4-(dimethylamino)-L-prolinamide: An amide derivative of the compound.

Uniqueness

Methyl (4S)-4-(dimethylamino)-L-prolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

QJZKXMHMKDYEDH-BQBZGAKWSA-N

Isomeric SMILES

CN(C)[C@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC

Origin of Product

United States

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